- Preparation of sulfonamides as Eis inhibitors useful in therapy of drug resistant bacterial infections, United States, , ,
Cas no 952-10-3 (2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride)
952-10-3 structure
Product Name:2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
CAS番号:952-10-3
MF:C8H5ClN2O4S
メガワット:260.654299497604
MDL:MFCD13187318
CID:797385
PubChem ID:4983738
Update Time:2024-10-25
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
- 6-Quinoxalinesulfonylchloride, 1,2,3,4-tetrahydro-2,3-dioxo-
- 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride(SALTDATA: FREE)
- 1,2,3,4-Tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride (ACI)
- 2,3-Dihydroxyquinoxaline-6-sulfonyl chloride
- 2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride
- 6-Chlorosulfonyl-1,4-dihydro-2,3-quinoxalinedione
- ALBB-005260
- 952-10-3
- LS-01985
- 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, AldrichCPR
- AKOS000200830
- CS-0188487
- 6-Quinoxalinesulfonoyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-
- AKOS005136050
- SCHEMBL2194658
- 2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride
- STK880384
- STK503315
- 2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONYLCHLORIDE
- SCHEMBL8555149
- MFCD13187318
- DTXSID60407238
- 2,3-dihydroxy-6-quinoxalinesulfonyl chloride
- E76990
- EN300-26356
- 1,2,3,4-tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride
-
- MDL: MFCD13187318
- インチ: 1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
- InChIKey: VJHXFHCNOUEKQY-UHFFFAOYSA-N
- ほほえんだ: O=C1C(=O)NC2C(=CC=C(S(Cl)(=O)=O)C=2)N1
計算された属性
- せいみつぶんしりょう: 259.9658555g/mol
- どういたいしつりょう: 259.9658555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- 密度みつど: 1.649
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.615
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D487840-10mg |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride |
952-10-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D487840-50mg |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride |
952-10-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D487840-100mg |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride |
952-10-3 | 100mg |
$ 135.00 | 2022-06-05 | ||
| Chemenu | CM115866-1g |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM115866-250mg |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM115866-1g |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM115866-5g |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1254723-1g |
6-Quinoxalinesulfonylchloride, 1,2,3,4-tetrahydro-2,3-dioxo- |
952-10-3 | 95% | 1g |
$140 | 2024-06-07 | |
| abcr | AB302453-500 mg |
2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride; 95% |
952-10-3 | 500 mg |
€252.10 | 2023-07-20 | ||
| abcr | AB302453-1 g |
2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride; 95% |
952-10-3 | 1 g |
€362.50 | 2023-07-20 |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Chlorosulfonic acid
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Chlorosulfonic acid ; 12 h, reflux; reflux → rt
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
リファレンス
- Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis, Journal of Medicinal Chemistry, 2016, 59(23), 10619-10628
合成方法 3
はんのうじょうけん
1.1 Reagents: Chlorosulfonic acid ; rt; 8 h, 110 °C; cooled
リファレンス
- Synthesis and neuropharmacological activity of some quinoxalinone derivatives, African Journal of Biotechnology, 2007, 6(6), 777-786
合成方法 4
はんのうじょうけん
1.1 Reagents: Chlorosulfonic acid ; 8 h, 110 °C
リファレンス
- Synthesis and Antimicrobial Activity of Some 2(1H)-Quinoxalinone-6-sulfonyl Derivatives, Phosphorus, 2005, 180(8), 1795-1807
合成方法 5
はんのうじょうけん
1.1 Reagents: Chlorosulfonic acid ; 5 h, reflux
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- Synthesis, characterization and in-vitro antibacterial and antifungal activity of some derivatives of quinoxaline-2,3(1H,4H)-dione, Inventi Impact: Med Chem, 2013, (4), 206-210
合成方法 6
はんのうじょうけん
1.1 Reagents: Chlorosulfonic acid
リファレンス
- Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives, International Journal of Physical Sciences, 2021, 16(4),
合成方法 7
はんのうじょうけん
リファレンス
- Synthesis of some sulfonamide derivatives with potential antibacterial activity, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 36(4), 449-454
合成方法 8
はんのうじょうけん
リファレンス
- Synthesis of some sulfonamide derivatives with potential antibacterial activity, Oriental Journal of Chemistry, 1999, 15(2), 223-228
合成方法 9
はんのうじょうけん
リファレンス
- Glycine receptor antagonists for treatment of neuronal loss and neurodegenerative diseases, World Intellectual Property Organization, , ,
合成方法 10
合成方法 11
はんのうじょうけん
1.1 Reagents: Chlorosulfonic acid ; 12 h, reflux
リファレンス
- Preparation of sulfonamide compounds useful as Eis inhibitors, United States, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Chlorosulfonic acid ; 30 min, 0 - 5 °C; 60 min, 0 - 5 °C; 60 °C
リファレンス
- Synthesis and properties of S-esters of 2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinethiosulfonic acid, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2007, 5(3), 56-63
合成方法 13
はんのうじょうけん
1.1 Reagents: Chlorosulfonic acid ; 0 °C; 10 h, rt
リファレンス
- Synthesis and characterization of some novel quinoxaline-2,3-dione derivatives. A preliminary investigation on their activity against a human epithelial carcinoma cell line, Letters in Drug Design & Discovery, 2011, 8(4), 317-320
合成方法 14
はんのうじょうけん
1.1 Reagents: Chlorosulfonic acid ; 5 h, reflux
リファレンス
- Synthesis, antibacterial and antihyperglycemic activity of some new 6-substituted quinoxaline-2,3(1H,4H)-diones, Acta Ciencia Indica, 2006, 32(3), 203-208
合成方法 15
はんのうじょうけん
1.1 Reagents: Chlorosulfonic acid ; 5 h, reflux
リファレンス
- Synthesis, antibacterial and anti-hyperglycemic activity of some 6-substituted quinoxaline-2,3-diones, Asian Journal of Chemistry, 2007, 19(2), 1473-1481
合成方法 16
はんのうじょうけん
リファレンス
- Product class 15: quinoxalines, Science of Synthesis, 2004, 16, 845-911
合成方法 17
はんのうじょうけん
リファレンス
- Focused library of heterocyclylsulfinic acids and their derivatives with kinase inhibitory activity, Russian Federation, , ,
合成方法 18
はんのうじょうけん
リファレンス
- 1,4-Dihydroquinoxaline-2,3-diones as glycine receptor antagonists and their use as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics, United States, , ,
合成方法 19
はんのうじょうけん
リファレンス
- Synthesis and biological activity of some new 2,3-dihydroxyquinoxaline-6-sulfonyl amino acids and dipeptide derivatives, Journal of the Serbian Chemical Society, 1986, 51(9-10), 441-7
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Raw materials
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Preparation Products
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride 関連文献
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
952-10-3 (2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride) 関連製品
- 121-60-8(4-acetamidobenzene-1-sulfonyl chloride)
- 145650-55-1(Benzo[f]quinoxaline-8-sulfonyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-)
- 955-71-5(2,3-Dihydroxy-7-methylquinoxaline-6-sulfonyl Chloride)
- 23905-46-6(3-Acetamidobenzene-1-sulfonyl chloride)
- 77435-44-0(4-Acetamidobenzene-d4-sulfonyl Chloride)
- 1020718-84-6(4-(Acetylamino)benzenesulfonyl-d5 Chloride)
- 1216418-07-3(4-N-Acetylaminobenzene-13C6-sulfonyl Chloride)
- 841275-84-1(1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride)
- 145650-57-3(Benzo[f]quinoxaline-9-sulfonyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
推奨される供給者
Inner Mongolia Xinhong Biological Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
烟台朗裕新材料科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量